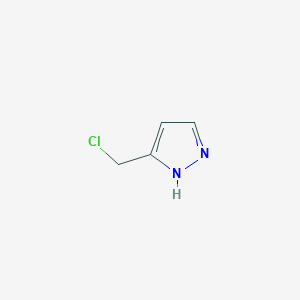

3-(Chloromethyl)-1H-pyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(chloromethyl)-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN2/c5-3-4-1-2-6-7-4/h1-2H,3H2,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZIHQZWEGCWSHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Strategic Importance of the Pyrazole Heterocycle in Chemical Research

The pyrazole (B372694) nucleus, a five-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in drug discovery and materials science. mdpi.comresearchgate.netwisdomlib.orgnih.gov Pyrazole derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties. mdpi.comnih.govresearchgate.net The presence of this heterocyclic core in numerous commercial drugs, such as the anti-inflammatory celecoxib (B62257) and the anti-obesity drug rimonabant, underscores its pharmacological significance. nih.gov The versatility of the pyrazole ring allows for extensive functionalization, enabling the fine-tuning of steric and electronic properties to optimize interactions with biological targets. researchgate.net This adaptability has made pyrazoles a focal point for the development of novel therapeutic agents and functional materials. mdpi.comresearchgate.net

Halomethylated Heterocycles As Pivotal Reactive Intermediates

Halomethylated heterocyclic compounds, such as 3-(Chloromethyl)-1H-pyrazole, serve as crucial building blocks in organic synthesis. nih.gov The chloromethyl group is a reactive handle that readily participates in nucleophilic substitution reactions, allowing for the facile introduction of various functional groups. ontosight.aismolecule.com This reactivity, characteristic of benzylic halides, enables the construction of more complex molecular architectures. nih.gov The enhanced reactivity of α-haloketones, a related class of compounds, is attributed to the inductive effect of the carbonyl group, which polarizes the carbon-halogen bond and increases the electrophilicity of the α-carbon. nih.gov Similarly, the electron-withdrawing nature of the pyrazole (B372694) ring in this compound enhances the reactivity of the chloromethyl group, making it an excellent electrophile for a wide range of nucleophiles, including amines, thiols, and alkoxides. nih.gov

Overview of Research Trajectories for 3 Chloromethyl 1h Pyrazole

Research involving 3-(Chloromethyl)-1H-pyrazole is primarily focused on leveraging its reactive nature to synthesize novel, biologically active compounds. ontosight.ai A common synthetic strategy involves the nucleophilic substitution of the chloride with various amines, imidazoles, or triazoles to generate libraries of derivatives for biological screening. acs.org For instance, reaction with the potassium salt of imidazole (B134444) or triazole has been employed to create potential antimycobacterial agents. acs.org

Another significant research avenue is the use of this compound in the synthesis of fused heterocyclic systems. These more complex structures are often sought for their unique pharmacological profiles. mdpi.comsemanticscholar.org The Vilsmeier-Haack reaction, a method for formylation, has been used to introduce aldehyde groups onto the pyrazole (B372694) ring of derivatives of this compound, further expanding its synthetic utility. scispace.comarkat-usa.org

The physical and chemical properties of this compound are fundamental to its application in synthesis.

| Property | Value |

| Molecular Formula | C4H5ClN2 |

| Molecular Weight | 116.55 g/mol |

| CAS Number | 4524-65-2 |

Contextualization Within Modern Synthetic Chemistry Paradigms

Direct Functionalization of Pyrazole (B372694) Nuclei to Install Chloromethyl Groups

One of the main approaches to synthesizing this compound involves the introduction of a chloromethyl group onto a pyrazole ring. This can be accomplished through direct chloromethylation or by converting other functional groups, such as hydroxymethyl, into the desired chloromethyl moiety.

Regioselective Chloromethylation Protocols for Pyrazole Scaffolds

Direct chloromethylation of the pyrazole ring can be a challenging process due to the potential for multiple reactive sites on the heterocyclic ring, leading to issues with regioselectivity. nih.gov However, methods have been developed to achieve regioselective chloromethylation. For instance, the Vilsmeier-Haack reaction, which typically involves phosphorus oxychloride (POCl₃) and a formamide (B127407) like N,N-dimethylformamide (DMF), can be used to introduce a formyl group that can then be converted to a chloromethyl group. arkat-usa.org The reaction conditions, including temperature and stoichiometry, are critical for controlling the outcome and minimizing side products. Another approach involves the use of formaldehyde (B43269) and hydrochloric acid, although this method may lack the high regioselectivity of other protocols. vulcanchem.com

Conversion of Hydroxymethyl or Other Oxygenated Substituents to Chloromethyl Moieties

A more common and often more regioselective method for preparing this compound is the conversion of a 3-(hydroxymethyl)-1H-pyrazole precursor. semanticscholar.org This two-step approach, where the hydroxymethyl group is first introduced and then halogenated, allows for greater control over the final product's structure. The precursor, (1H-pyrazol-3-yl)methanol, can be synthesized via the reduction of a corresponding pyrazole-3-carbaldehyde. semanticscholar.orgresearchgate.net

Thionyl chloride (SOCl₂) is a widely used reagent for the conversion of hydroxymethylpyrazoles to their chloromethyl analogs. semanticscholar.orgresearchgate.netsemanticscholar.orglookchem.com The reaction is typically carried out by treating the hydroxymethylpyrazole with thionyl chloride, sometimes in a suitable solvent. researchgate.net This method is effective for a variety of substituted pyrazoles. semanticscholar.org Phosphorus oxychloride (POCl₃) can also be employed for this transformation, often in the context of the Vilsmeier-Haack reaction, where it can act as both a chlorinating and formylating agent. arkat-usa.org

A study reported the reduction of 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes with sodium borohydride (B1222165) to yield the corresponding hydroxymethylpyrazoles. These were subsequently converted to the 4-chloromethyl derivatives by treatment with thionyl chloride. semanticscholar.org

| Precursor | Reagent | Product | Reference |

| (3-(2-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol | Thionyl chloride | 4-(chloromethyl)-3-(2-chlorophenyl)-1-phenyl-1H-pyrazole | semanticscholar.org |

| 3-Aryl-1-phenyl-4-hydroxymethylpyrazoles | Thionyl chloride | 3-Aryl-1-phenyl-4-chloromethylpyrazoles | semanticscholar.orgresearchgate.net |

While thionyl chloride is prevalent, other halogenating agents can also be utilized for the conversion of hydroxymethyl groups. The Vilsmeier-Haack reagent, a mixture of phosphorus oxychloride and DMF, is a notable example that can facilitate both chlorination and formylation. arkat-usa.orgscispace.com The choice of halogenating agent can be influenced by the specific substrate and desired reaction outcome.

Pyrazole Ring Construction Utilizing Chloromethyl-Containing Precursors

An alternative synthetic strategy involves the construction of the pyrazole ring itself using starting materials that already possess a chloromethyl group. This approach ensures the presence and position of the chloromethyl substituent from the outset.

Cyclocondensation Reactions Involving β-Keto Esters or 1,3-Dicarbonyl Compounds and Hydrazine (B178648) Derivatives

The Knorr pyrazole synthesis and related cyclocondensation reactions are fundamental methods for forming the pyrazole ring. researchgate.netmdpi.comnih.gov This typically involves the reaction of a 1,3-dicarbonyl compound or a β-keto ester with a hydrazine derivative. mdpi.comnih.gov To synthesize this compound using this method, a 1,3-dicarbonyl compound containing a chloromethyl group is required.

The general approach involves the condensation of a hydrazine with a β-dicarbonyl compound, leading to the formation of the pyrazole ring. mdpi.comnih.gov The regioselectivity of this reaction can be influenced by the nature of the substituents on both the hydrazine and the dicarbonyl compound. mdpi.com For example, the reaction of a substituted hydrazine with an unsymmetrical 1,3-diketone can lead to a mixture of regioisomers. mdpi.com The Paal-Knorr synthesis is a related method for producing pyrroles and can be adapted for pyrazole synthesis. mdpi.comwikipedia.orgorganic-chemistry.org

A general one-pot procedure for the synthesis of pyrazoles has been described involving the coupling of acid chlorides with terminal alkynes to form α,β-unsaturated ynones, which then undergo cyclocondensation with hydrazines. researchgate.net This methodology could potentially be adapted for the synthesis of this compound by using a chloromethyl-substituted acid chloride.

| Reactant 1 | Reactant 2 | Product Type | Reaction Type | Reference |

| 1,3-Dicarbonyl Compound | Hydrazine | Pyrazole | Cyclocondensation (Knorr) | researchgate.netmdpi.com |

| β-Keto Ester | Hydrazine | Pyrazolone (B3327878) | Cyclocondensation | dtu.dk |

| Acyl Halide and Terminal Alkyne | Hydrazine | Pyrazole | Tandem Coupling-Cyclocondensation | researchgate.net |

Multicomponent Reaction Strategies for Pyrazole Annulation

Multicomponent reactions (MCRs) have emerged as powerful and sustainable tools in organic synthesis, allowing for the construction of complex molecules from simple precursors in a single step. longdom.org This approach offers significant advantages in terms of atom economy, reduced waste, and operational simplicity. acs.org Several MCR strategies have been developed for the synthesis of the pyrazole core structure.

One notable strategy involves the three-component reaction of enaminones, benzaldehyde, and hydrazine hydrochloride, or a four-component reaction including ethyl cyanoacetate (B8463686) in water, catalyzed by ammonium (B1175870) acetate. longdom.org This method provides a straightforward and environmentally friendly route to various pyrazole derivatives. longdom.org Another approach utilizes the condensation of chalcone (B49325) analogs with hydrazine hydrate (B1144303) and oxalic acid in the presence of acetic acid in ethanol (B145695), which can be facilitated by microwave irradiation. nih.gov

Researchers have also devised MCRs that proceed under solvent-free conditions. For instance, the reaction between aldehydes, malononitrile, ethyl acetoacetate, and hydrazine hydrate can be catalyzed by an ionic liquid, N-methyl pyridinium (B92312) toluene (B28343) sulfonate (NMPyTs), to produce pyrano[2,3-c]pyrazoles in high yields with short reaction times. jetir.org Furthermore, the synthesis of pyrazole-4-carboxylates has been achieved through a three-component reaction of aldehydes, β-ketoesters, and hydrazines, catalyzed by Yb(PFO)3. beilstein-journals.org

The versatility of MCRs is further demonstrated by the four-component synthesis of dihydropyrano[2,3-c]pyrazoles from aldehydes, malononitrile, β-ketoesters, and hydrazine hydrate, which can be effectively catalyzed by sodium gluconate or taurine (B1682933) in aqueous media. rsc.org These methods highlight the adaptability of MCRs for generating a wide array of substituted pyrazoles.

Synthesis from Functionalized Alkynols and Acid Chlorides

A highly effective and flexible method for the synthesis of 5-substituted 3-(chloromethyl)pyrazoles involves the use of functionalized alkynols and acid chlorides. acs.orgnih.gov This strategy allows for the introduction of diverse substituents at the C5 position of the pyrazole ring. The general synthetic sequence commences with the coupling of a protected alkynol with an appropriate acid chloride (RCOCl) to form an alkynyl ketone. acs.orgacs.org This reaction is often a palladium-catalyzed Sonogashira-type coupling. researchgate.net

A one-pot, three-component approach based on this chemistry has also been described, where acid chlorides, terminal alkynes, and hydrazines are reacted in a tandem coupling-cyclocondensation sequence catalyzed by Pd(PPh3)2Cl2/CuI. researchgate.net This method, however, has shown lower yields with aliphatic alkynes compared to aryl-substituted ones. researchgate.net

Table 1: Synthesis of 5-Substituted Pyrazole-3-methanols via Alkynol and Acid Chloride Coupling

| C5 Substituent (R) | Acid Chloride | Alkynol | Overall Yield (%) | Reference |

| Methyl | Acetyl chloride | THP-protected propargyl alcohol | 77 | acs.org |

| Isopropyl | Isobutyryl chloride | THP-protected propargyl alcohol | 72 | acs.org |

| tert-Butyl | Pivaloyl chloride | THP-protected propargyl alcohol | 61 | acs.org |

| Adamantyl | 1-Adamantanecarbonyl chloride | THP-protected propargyl alcohol | 71 | acs.org |

| Phenyl | Benzoyl chloride | THP-protected propargyl alcohol | 73 | acs.org |

| *THP: Tetrahydropyranyl |

Optimized and Sustainable Synthetic Approaches

In recent years, there has been a significant push towards developing more efficient and environmentally benign synthetic methods. This has led to the exploration of microwave-assisted synthesis and the development of catalytic and solvent-free protocols for pyrazole synthesis.

Microwave-Assisted Synthesis Protocols for Enhanced Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and purity in significantly shorter reaction times compared to conventional heating methods. tandfonline.comscielo.br The synthesis of pyrazole derivatives has greatly benefited from this technology. nih.govtandfonline.com

For example, the condensation of chalcones with thiosemicarbazide (B42300) in ethanol under microwave irradiation provides 1-thiocarbamoyl-4,5-dihydro-1H-pyrazoles efficiently. scielo.br This method significantly reduces the reaction time from hours to minutes. acs.org Similarly, the synthesis of sugar-based pyrazole derivatives has been achieved in water under microwave irradiation, offering a rapid and green route to these compounds. rsc.org

The use of microwave irradiation is not limited to reactions in solution. Solvent-free and catalyst-free synthesis of pyrazoles and diazepines has been achieved by reacting hydrazines or diamines with 1,3-diketones or β-ketoesters under microwave heating, with complete conversion observed in as little as 5-15 minutes. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyrazole Hybrids

| Method | Reaction Time | Yield (%) | Reference |

| Conventional Reflux | 7–9 hours | 79-92 (lower end of range) | acs.org |

| Microwave-Assisted | 9–10 minutes | 79-92 (higher end of range) | acs.org |

Development of Catalytic and Solvent-Free Methodologies

The development of catalytic and solvent-free reaction conditions aligns with the principles of green chemistry by minimizing waste and avoiding the use of hazardous organic solvents. Several such methods have been successfully applied to the synthesis of pyrazoles.

Catalyst-free synthesis of pyrazoles can be achieved through the 1,3-dipolar cycloaddition of diazo compounds to alkynes simply by heating. rsc.org For α-diazocarbonyl substrates, these reactions can be conducted under solvent-free conditions, affording the pyrazole products in high yields without the need for purification. rsc.org High-pressure activation has also been shown to be an effective method for initiating catalyst- and solvent-free cyclization of chalcones with hydrazines to yield pyrazoles. beilstein-journals.org

In other approaches, the use of a catalyst allows for reactions to proceed under mild and often solvent-free conditions. For instance, an ionic liquid can be used as a catalyst for the multicomponent synthesis of pyrano[2,3-c]pyrazoles under solvent-free conditions. jetir.org Heterogeneous catalysts, such as nickel-based catalysts, have also been employed for the one-pot synthesis of pyrazoles at room temperature. researchgate.net

Control of Regioselectivity and Stereoselectivity in Synthetic Pathways

A significant challenge in the synthesis of unsymmetrically substituted pyrazoles is controlling the regioselectivity of the reaction. The reaction of an unsymmetrical 1,3-dicarbonyl compound with a monosubstituted hydrazine can potentially lead to the formation of two regioisomeric pyrazoles, which can be difficult to separate. conicet.gov.aracs.org

Factors Influencing Product Distribution in Pyrazole Formation

Several factors have been identified that influence the regioselectivity of pyrazole formation. These include the electronic and steric nature of the substituents on both the 1,3-dicarbonyl compound and the hydrazine, as well as the reaction solvent and conditions.

The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), as solvents has been shown to dramatically increase the regioselectivity in the reaction of 1,3-diketones with methylhydrazine. conicet.gov.aracs.org This is attributed to the ability of these solvents to influence the reactivity of the carbonyl groups of the diketone. acs.org

Aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), have also been found to provide high regioselectivity in the condensation of arylhydrazine hydrochlorides with unsymmetrical 1,3-diketones. thieme-connect.com This approach has been successful in the synthesis of 1-aryl-3,4,5-substituted pyrazoles, with the regioselectivity being influenced by a subtle balance of electronic and steric effects of the substituents. thieme-connect.com

The choice of catalyst can also play a crucial role in directing the regioselectivity. For example, an iodine-mediated metal-free oxidative C-N bond formation provides a regioselective route to various substituted pyrazoles from α,β-unsaturated aldehydes or ketones and hydrazine salts. organic-chemistry.org Similarly, base-mediated cycloaddition reactions can exhibit excellent regioselectivity. organic-chemistry.org

Table 3: Effect of Solvent on Regioselectivity in Pyrazole Synthesis

| 1,3-Diketone Substituents | Hydrazine | Solvent | Regioisomeric Ratio | Reference |

| CF3, Aryl | Phenylhydrazine | Ethanol | Poor selectivity | thieme-connect.com |

| CF3, Aryl | Phenylhydrazine | DMAc | >99.8:0.2 | thieme-connect.com |

| CF2H, Aryl | Phenylhydrazine | DMAc | 86:14 to >99.8:0.2 | thieme-connect.com |

| CH3, Aryl | Phenylhydrazine | DMAc | 93:7 to >99.8:0.2 | thieme-connect.com |

| Fluoroalkyl | Methylhydrazine | Ethanol | Low selectivity | conicet.gov.ar |

| Fluoroalkyl | Methylhydrazine | TFE/HFIP | Dramatically increased selectivity | conicet.gov.aracs.org |

Strategies for Achieving Desired Positional Isomerism

The synthesis of substituted pyrazoles, including this compound and its analogs, frequently presents the challenge of controlling positional isomerism. The pyrazole ring has two adjacent nitrogen atoms (N1 and N2), and in unsymmetrically substituted pyrazoles, reactions can lead to a mixture of regioisomers. Achieving high regioselectivity is crucial for applications in pharmaceuticals and agrochemicals, as different isomers can exhibit vastly different biological activities. ijrpr.comrsc.org A variety of strategies have been developed to control the outcome of these syntheses, focusing on the manipulation of precursors, reaction conditions, and the use of directing groups.

The primary methods for constructing the pyrazole core involve the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative, or through 1,3-dipolar cycloaddition reactions. ijrpr.comthieme.de However, when using unsymmetrical reagents, these classical approaches can result in poor regioselectivity. sci-hub.st Consequently, significant research has focused on methodologies that guide the reaction toward a single, desired isomer.

Control via Starting Material Selection

The most fundamental strategy for controlling regioselectivity is the careful selection of starting materials. In the common synthesis involving the condensation of monosubstituted hydrazines and unsymmetrical 1,3-dielectrophiles, the structure of the reactants inherently influences the position of the substituents in the final pyrazole product. sci-hub.st

One approach involves using a symmetrical 1,3-dicarbonyl compound with an unsymmetrical hydrazine. However, the more common challenge arises from the reaction of an unsymmetrical dicarbonyl precursor with hydrazine or a substituted hydrazine. The regioselectivity of this condensation is governed by the relative reactivity of the two carbonyl groups toward the nucleophilic hydrazine. Factors such as steric hindrance and electronic effects on the carbonyl carbons dictate the initial site of attack and the subsequent cyclization pathway.

Influence of Reaction Conditions

The manipulation of reaction conditions is a powerful tool for directing the regiochemical outcome of pyrazole synthesis. Key parameters include the choice of solvent, catalyst, temperature, and pH.

Solvent Effects: The polarity and nature of the solvent can significantly alter the ratio of isomeric products. For the condensation of 1,3-diketones with arylhydrazines, a study demonstrated that aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), and N-methylpyrrolidone (NMP), vastly improve regioselectivity in favor of the 1,3,5-trisubstituted pyrazole isomer compared to polar protic solvents like ethanol or acetic acid. organic-chemistry.org

Catalysis and pH: The presence of an acid or base catalyst can be decisive. The addition of aqueous hydrochloric acid has been shown to increase yields in the synthesis of 1-aryl-3,4,5-substituted pyrazoles by facilitating the final dehydration step. organic-chemistry.org In other systems, such as the direct N-alkylation of 3-substituted pyrazoles, basic conditions are employed. A combination of potassium carbonate (K₂CO₃) as the base and DMSO as the solvent has proven highly effective for achieving regioselective N1-alkylation, driven primarily by steric effects that favor substitution at the less hindered nitrogen atom. sci-hub.stnih.gov Copper(II)-catalyzed cascade reactions of saturated ketones with hydrazines also provide a convenient and highly regioselective route to 1,3-disubstituted or 1,3,4-trisubstituted pyrazoles. sioc-journal.cn

Temperature and Irradiation: Reaction temperature can determine whether a reaction is under kinetic or thermodynamic control, which can favor different isomers. beilstein-journals.org For instance, in certain multicomponent reactions, increasing the temperature can shift the product distribution toward the more thermodynamically stable isomer. beilstein-journals.org The use of controlled microwave irradiation has also emerged as a method to enhance selectivity, often by enabling reactions to proceed under conditions that favor a specific pathway. beilstein-journals.org

Table 1: Effect of Reaction Conditions on Regioselectivity of Pyrazole Synthesis

| Reaction Type | Key Condition | Effect on Regioselectivity | Typical Outcome | Reference |

|---|---|---|---|---|

| Condensation of 1,3-Diketones and Arylhydrazines | Solvent (DMAc vs. Ethanol) | Aprotic dipolar solvents significantly increase regioselectivity over protic solvents. | High preference for a single isomer in DMAc. | organic-chemistry.org |

| N-Alkylation of 3-Substituted Pyrazoles | Base/Solvent (K₂CO₃/DMSO) | Steric hindrance directs alkylation to the less hindered N1 position. | Good to excellent yields of the N1-substituted isomer. | sci-hub.stnih.gov |

| Multicomponent Reactions | Microwave Heating | Can favor the thermodynamically more stable product. | Selective formation of specific tricyclic pyrazole derivatives. | beilstein-journals.org |

| Cascade Reaction of Ketones and Hydrazines | Cu(II) Catalyst | Catalyst controls the cascade pathway. | Highly regioselective formation of 1,3- or 1,3,4-substituted pyrazoles. | sioc-journal.cn |

Directing Group Strategies

A more advanced approach to ensuring regioselectivity involves the use of protecting or directing groups. This strategy allows for the sequential and controlled introduction of substituents onto the pyrazole core.

N-Protecting Groups for C-H Functionalization: The use of a removable protecting group on one of the pyrazole nitrogens can effectively block it from reacting, thereby directing subsequent functionalization to other positions. For example, the 2-(trimethylsilyl)ethoxymethyl (SEM) group has been employed as a traceless directing group. nih.gov By protecting the pyrazole nitrogen with a SEM group, direct C-H arylation can be selectively targeted to the C5 position. Subsequent removal of the SEM group and N-alkylation or N-arylation allows for the synthesis of fully substituted pyrazoles with complete control over the position of every substituent. nih.gov

Stepwise Synthesis vs. One-Pot Procedures: The order of reaction steps can dramatically influence the isomeric outcome. In the synthesis of tetra-substituted phenylaminopyrazoles, a one-pot procedure was found to be highly regioselective. nih.gov However, when the synthesis was performed in a stepwise manner—by first forming an intermediate and then reacting it with methylhydrazine—a mixture of two N-methyl pyrazole isomers was produced. nih.gov This highlights how isolating intermediates can alter the reaction pathway and, consequently, the regiochemical result.

Isomerism in Precursor Design

The concept of isomerism can also be leveraged in the design of the precursors themselves to achieve specific outcomes in the final product. An "isomer-driven" synthetic approach utilizes the distinct reactivity of isomeric starting materials to build complex molecular frameworks. rsc.orgrsc.org For example, using an isomeric 3-nitropyrazole derivative as a precursor allows for selective nitration at the C4 position, a reaction that might proceed differently or not at all with a different starting isomer. rsc.org This strategy underscores the profound impact that the initial placement of a functional group on a precursor can have on the synthetic possibilities and the properties of the final energetic material. rsc.org

Compound List

Nucleophilic Substitution Reactions at the Chloromethyl Moiety

The primary mode of reactivity for this compound involves the nucleophilic substitution of the chloride atom. This transformation typically proceeds via an SN2 mechanism, where the chloromethyl group acts as an effective alkylating agent for a variety of nucleophiles. scielo.org.za

This compound reacts with oxygen-based nucleophiles, such as alcohols and phenols, to form the corresponding ether derivatives. These reactions typically require basic conditions to deprotonate the alcohol or phenol, thereby generating a more potent alkoxide or phenoxide nucleophile to facilitate the substitution. scielo.org.zanih.gov For instance, the reaction with simple alcohols leads to the formation of 3-(alkoxymethyl)-1H-pyrazoles. researchgate.net Similarly, reactions with phenols yield 3-(phenoxymethyl)-1H-pyrazoles. nih.gov The use of diols, such as ethylene (B1197577) glycol, can result in the formation of bis-pyrazole derivatives under appropriate conditions.

Table 1: Reactions of this compound with O-Nucleophiles

| Nucleophile Class | Example Nucleophile | Product Class |

| Alcohols | Ethanol | 3-(Ethoxymethyl)-1H-pyrazole |

| Phenols | Phenol | 3-(Phenoxymethyl)-1H-pyrazole |

| Diols | Ethylene Glycol | Bis(pyrazolylmethyl) ether |

The alkylation of nitrogen-based nucleophiles is a well-documented and highly utilized transformation of this compound. It readily reacts with both primary and secondary amines to yield the corresponding N-substituted pyrazolylmethylamines. scielo.org.zaorganic-chemistry.org This reaction serves as a cornerstone for building more complex molecules in medicinal chemistry.

Furthermore, the chloromethyl group is an effective agent for the N-alkylation of other heterocyclic systems, such as imidazoles and triazoles. For example, reacting this compound with imidazole (B134444) or 1,2,4-triazole (B32235) in the presence of a base like potassium carbonate affords the corresponding 1-(1H-pyrazol-3-ylmethyl)-1H-imidazole or 1-(1H-pyrazol-3-ylmethyl)-1H-1,2,4-triazole, respectively. masterorganicchemistry.comclockss.org These reactions are crucial for the synthesis of novel compounds where two different azole rings are linked by a methylene (B1212753) bridge.

Table 2: Reactions of this compound with N-Nucleophiles

| Nucleophile Class | Example Nucleophile | Product Class |

| Primary Amines | Benzylamine | N-(1H-Pyrazol-3-ylmethyl)benzylamine |

| Secondary Amines | Morpholine | 4-((1H-Pyrazol-3-yl)methyl)morpholine |

| Azoles | Imidazole | 1-((1H-Pyrazol-3-yl)methyl)-1H-imidazole |

| Azoles | 1,2,4-Triazole | 1-((1H-Pyrazol-3-yl)methyl)-1H-1,2,4-triazole |

Sulfur-based nucleophiles exhibit high reactivity towards this compound, leading to the formation of stable thioether linkages. scielo.org.zasemanticscholar.org The reaction with thiols (mercaptans) is a common method for synthesizing pyrazolylmethyl sulfides. nih.govwikipedia.org For example, treatment with thiophenol yields 3-((phenylthio)methyl)-1H-pyrazole. This S-alkylation can be extended to other sulfur nucleophiles, including dithioalcohols like thioethylene glycol, to produce bis-thioether products. The high reactivity of the chloromethyl group towards thiols makes it a useful reagent for labeling thiol-containing biomolecules. semanticscholar.org

Table 3: Reactions of this compound with S-Nucleophiles

| Nucleophile Class | Example Nucleophile | Product Class |

| Thiols | Thiophenol | 3-((Phenylthio)methyl)-1H-pyrazole |

| Dithiols | Thioethylene Glycol | Bis(pyrazolylmethyl) thioether |

| Heterocyclic Thiols | 2-Mercaptobenzothiazole | 2-((1H-Pyrazol-3-yl)methyl)thio)benzo[d]thiazole |

While direct alkylation with common carbon nucleophiles like Grignard reagents or enolates is not extensively documented, a significant pathway for forming carbon-carbon bonds involves a two-step sequence via a Wittig-type reaction. In this process, this compound is first treated with a phosphine (B1218219), typically triphenylphosphine, to form a stable triphenyl(pyrazolylmethyl)phosphonium salt.

This phosphonium (B103445) salt is the precursor to the Wittig reagent. Treatment of the salt with a strong base deprotonates the methylene carbon, generating a highly nucleophilic phosphonium ylide. wikipedia.org This ylide then readily reacts with aldehydes or ketones in a Wittig olefination to produce 3-(alkenyl)-1H-pyrazoles, effectively creating a new carbon-carbon double bond. semanticscholar.org This transformation of the chloromethyl group into a Wittig reagent is a powerful method for extending the carbon framework attached to the pyrazole ring.

Electrophilic and Radical Reactions on the Pyrazole Ring System

The pyrazole ring itself can undergo electrophilic substitution reactions, with the C4 position being the most common site for such reactions in 3-substituted pyrazoles. Halogenation, particularly bromination, can be achieved at this position. The synthesis of compounds such as 4-Bromo-3-(chloromethyl)-1-methyl-1H-pyrazole demonstrates that the pyrazole ring can be successfully halogenated while the chloromethyl group remains intact. This allows for the creation of di-functionalized pyrazole derivatives, which can be used for further synthetic transformations at two distinct reactive sites: nucleophilic substitution at the chloromethyl group and, for example, cross-coupling reactions at the C4-halogen position.

Nitration, Sulfonation, and Formylation Reactions of the Pyrazole Core

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. The position of substitution is highly dependent on the reaction conditions and the nature of the substituents already present on the ring.

Nitration and Sulfonation: Electrophilic attack on the pyrazole ring generally occurs at the C4 position, which is the most electron-rich. cdnsciencepub.comglobalresearchonline.netrrbdavc.orgpharmajournal.netresearchgate.net For 1-substituted pyrazoles, nitration with mixed nitric and sulfuric acid typically results in substitution at the C4 position. cdnsciencepub.compharmajournal.net However, the conditions can influence the outcome significantly. For instance, nitration of 1-phenylpyrazole (B75819) with a mixture of nitric acid and acetic anhydride (B1165640) leads to selective nitration at the C4 position of the pyrazole ring, whereas using mixed acids can favor nitration on the phenyl ring unless the pyrazole ring is activated. cdnsciencepub.com In strongly acidic media, the pyrazole nitrogen can be protonated, deactivating the ring towards electrophilic attack. cdnsciencepub.compharmajournal.net

Sulfonation of the pyrazole ring with fuming sulfuric acid or chlorosulfonic acid also predominantly yields the pyrazole-4-sulfonic acid derivative. globalresearchonline.netpharmajournal.netarkat-usa.org The presence of the chloromethyl group at C3, being weakly electron-withdrawing, is expected to direct incoming electrophiles primarily to the C4 position.

Formylation: The Vilsmeier-Haack reaction is a highly effective method for the formylation of electron-rich heterocyclic compounds, including pyrazoles. rsc.orgigmpublication.orgslideshare.netarkat-usa.orgmdpi.comresearchgate.net This reaction typically employs a Vilsmeier reagent, generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group at the C4 position of the pyrazole ring. arkat-usa.orgresearchgate.net The reaction proceeds by electrophilic attack of the Vilsmeier reagent on the electron-rich C4 position. This method has been successfully used to synthesize a variety of 1,3-disubstituted-5-chloro-1H-pyrazole-4-carbaldehydes. arkat-usa.orgmdpi.com For this compound, this reaction would be expected to yield this compound-4-carbaldehyde, a versatile intermediate for further functionalization.

Table 1: Electrophilic Substitution Reactions on the Pyrazole Core

| Reaction | Reagent(s) | Typical Position of Substitution | Reference(s) |

| Nitration | HNO₃ / H₂SO₄ | C4 | cdnsciencepub.compharmajournal.net |

| Nitration | HNO₃ / Ac₂O | C4 | cdnsciencepub.com |

| Sulfonation | Fuming H₂SO₄ or ClSO₃H | C4 | globalresearchonline.netarkat-usa.org |

| Formylation | DMF / POCl₃ (Vilsmeier-Haack) | C4 | rsc.orgarkat-usa.org |

Metal-Catalyzed Cross-Coupling Reactions for Derivatization

Metal-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures from simple precursors. Both the chloromethyl group and halogenated derivatives of the pyrazole ring can participate in these transformations.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) on Pyrazole Derivatives

Palladium catalysts are preeminent in cross-coupling chemistry. To utilize these reactions on the pyrazole core of this compound, it must first be halogenated, typically at the C4 or C5 position. The chloromethyl group itself can also engage in coupling reactions.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron reagent with an organic halide and is a cornerstone for creating aryl-aryl bonds. Halogenated pyrazoles, such as 4-bromo or 4-iodo-N-substituted pyrazoles, readily undergo Suzuki coupling to introduce aryl or heteroaryl substituents. rsc.org For example, the direct arylation at the C5 position of N-protected pyrazoles bearing a bromo or iodo group at the C4 position has been achieved using a simple phosphine-free Pd(OAc)₂ catalytic system. rsc.org This highlights a pathway where this compound could be first halogenated and then subjected to Suzuki coupling to build molecular complexity.

Heck Reaction: The Heck reaction forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. This reaction has been applied to pyrazole derivatives to introduce alkenyl substituents, further expanding the synthetic utility of this heterocyclic core.

Sonogashira Coupling: This coupling reaction involves the reaction of a terminal alkyne with an aryl or vinyl halide. It is a reliable method for the synthesis of alkynyl-substituted pyrazoles. For instance, iodo-substituted pyrazoles can be coupled with various terminal alkynes to install alkynyl moieties, which can then undergo further transformations.

Table 2: Palladium-Catalyzed Cross-Coupling Reactions on Pyrazole Scaffolds

| Coupling Reaction | Pyrazole Substrate | Coupling Partner | Catalyst System (Example) | Product Type |

| Suzuki-Miyaura | 4-Bromo-1-benzylpyrazole | Arylboronic acid | Pd(OAc)₂ / KOAc | 4-Bromo-5-aryl-1-benzylpyrazole |

| Heck | 4-Iodo-1-benzylpyrazole | Alkene | Pd catalyst / Base | 4-Iodo-5-alkenyl-1-benzylpyrazole |

| Sonogashira | 5-Iodo-1-methylpyrazole | Terminal alkyne | Pd catalyst / Cu co-catalyst | 5-Alkynyl-1-methylpyrazole |

Emerging Coupling Methodologies for Introducing Complex Substituents

While traditional cross-coupling reactions are robust, research continues to focus on more efficient and atom-economical methods, such as direct C-H activation/arylation.

Direct C-H Arylation: This strategy avoids the pre-functionalization (halogenation) of the pyrazole ring, directly forming a C-C bond between a C-H bond of the pyrazole and a coupling partner. Significant progress has been made in the palladium-catalyzed direct arylation of pyrazoles. rsc.orgnih.govresearchgate.netnih.govresearchgate.net The regioselectivity of these reactions can be controlled by the choice of catalyst, ligands, and reaction conditions. For N-substituted pyrazoles, direct arylation often occurs preferentially at the C5 position. rsc.orgnih.gov However, protocols for the more challenging C3 arylation have also been developed using specific palladium/phenanthroline catalyst systems. nih.gov This approach offers a more streamlined route to poly-arylated pyrazoles from simple starting materials. The development of ligand-free palladium catalyst systems also contributes to making these processes more practical and cost-effective. researchgate.net

Other Significant Chemical Transformations and Rearrangements

Beyond electrophilic substitution and cross-coupling, this compound can undergo a variety of other important chemical transformations.

Oxidation and Reduction Chemistry of the Chloromethyl Group and Pyrazole Ring

Oxidation: The chloromethyl group can be oxidized to afford higher oxidation state functionalities. For example, treatment with oxidizing agents like potassium permanganate (B83412) (KMnO₄) can convert the chloromethyl group into a carboxylic acid. vulcanchem.com It is also possible to achieve partial oxidation to the corresponding aldehyde, 3-formyl-1H-pyrazole, which is a valuable synthetic intermediate. Methods for oxidizing benzylic methyl groups on heterocyclic compounds, often involving initial halogenation followed by oxidation, can be adapted for this purpose. google.com The pyrazole ring itself is generally resistant to oxidation due to its aromatic character. pharmajournal.net

Reduction: The chloromethyl group is readily reduced to a methyl group. Common reducing agents like lithium aluminum hydride (LiAlH₄) can effect this transformation. vulcanchem.com This provides a route to 3-methyl-1H-pyrazole derivatives from the chloromethyl precursor. The pyrazole ring can be catalytically hydrogenated, first to a pyrazoline and then to a pyrazolidine, although this requires forcing conditions and results in the loss of aromaticity. pharmajournal.netslideshare.net

Table 3: Oxidation and Reduction of this compound and Derivatives

| Transformation | Functional Group | Reagent(s) | Product Functional Group | Reference(s) |

| Oxidation | -CH₂Cl | KMnO₄ | -COOH | vulcanchem.com |

| Reduction | -CH₂Cl | LiAlH₄ | -CH₃ | vulcanchem.com |

| Reduction | Pyrazole Ring | H₂ / Catalyst | Pyrazoline/Pyrazolidine Ring | pharmajournal.netslideshare.net |

Annulation and Cyclization Reactions to Form Fused Heterocycles

This compound is a key starting material for the synthesis of fused heterocyclic systems, which are of great interest in medicinal chemistry. The chloromethyl group can be converted into other functionalities that then participate in cyclization reactions.

Pyrazolo[3,4-b]pyridines: This fused system can be synthesized by annelating a pyridine (B92270) ring onto a pyrazole core. mdpi.comrsc.orgcdnsciencepub.comcdnsciencepub.com A common strategy involves the condensation of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent. cdnsciencepub.com this compound can be converted to the corresponding 4-formyl-5-amino-1H-pyrazole, which can then undergo a Friedländer condensation with ketones or activated methylene compounds to construct the pyridine ring. semanticscholar.org For instance, condensation with acetonitrile (B52724) derivatives in the presence of a base yields pyrazolo[3,4-b]pyridine-5-carbonitriles. semanticscholar.org

Pyrazolo[1,5-a]pyrimidines: This class of compounds, known for their biological activities, is typically synthesized through the condensation of 5-aminopyrazoles with β-dicarbonyl compounds, enones, or 1,2-allenic ketones. organic-chemistry.orgnih.govrsc.orgcdnsciencepub.comacs.org The reaction proceeds via the formation of an enaminone intermediate followed by intramolecular cyclization. organic-chemistry.org The conversion of this compound into a suitable 5-aminopyrazole precursor would allow access to this important fused ring system.

These cyclization strategies demonstrate how the initial functional handles on this compound can be elaborated and then used to construct more complex, fused polycyclic frameworks.

Construction of Complex Heterocyclic Scaffolds

The bifunctional nature of this compound, possessing both a reactive electrophilic site (the C-Cl bond) and nucleophilic nitrogen atoms in the pyrazole ring, makes it an ideal precursor for synthesizing fused and complex heterocyclic systems.

The post-functionalization of the pre-formed pyrazole ring is a powerful strategy for creating diverse polyheterocyclic systems. The chloromethyl group serves as a convenient handle for annulation reactions, where additional rings are built onto the pyrazole core.

A prominent example is the synthesis of pyrazolo[3,4-b]pyridine derivatives. These fused systems are of significant interest due to their structural analogy to purines. The synthesis can be achieved by reacting a derivative of this compound with suitable precursors. For instance, after substituting the chloride with a nucleophile, subsequent intramolecular reactions can lead to ring closure. Research has shown that pyrazole-4-carbaldehydes, which can be derived from chloromethyl pyrazoles via oxidation and further steps, are versatile precursors for a variety of fused systems, including pyrazolo[3,4-b]pyridines, pyrazolo[3,4-d]pyrimidines, and pyrazolo[4,3-c]quinolines. semanticscholar.org

In one specific methodology, 4-(chloromethyl)-1,3-diphenyl-1H-pyrazole was used as a starting material to synthesize novel aryl-substituted pyrazoles. acs.org The chloromethyl group was first reacted with imidazole. While this study focused on creating inhibitors and not fused systems, the initial reaction demonstrates the "post-functionalization" approach where the chloromethyl group is modified to build more complex structures. acs.org Similarly, the Vilsmeier-Haack reaction on certain pyrazole precursors can yield 5-chloro-1H-pyrazole-4-carbaldehydes, which are then used in cyclocondensation reactions to afford fused heterocycles like pyrazolo[3,4-b]pyridines. scispace.commdpi.com

Table 1: Examples of Polyheterocyclic Systems Derived from Pyrazole Precursors

| Precursor Type | Resulting Fused System | Synthetic Strategy |

|---|---|---|

| Pyrazole-4-carbaldehyde | Pyrazolo[3,4-b]pyridine | Condensation with acetophenones followed by cyclization. semanticscholar.org |

| Pyrazole-4-carbaldehyde | Pyrazolo[3,4-d]pyrimidine | Reaction with urea (B33335) or thiourea. semanticscholar.org |

| 5-Amino-1H-pyrazole-4-carbaldehyde | Cyclopenta[b]pyrazolo[4,3-e]pyridine | Cyclocondensation with cyclopentanone. semanticscholar.org |

The synthesis of spirocyclic and bridged ring systems containing a pyrazole moiety represents a significant challenge in synthetic chemistry. While direct examples starting from this compound are not extensively documented in the provided literature, established synthetic principles allow for the conceptual design of such molecules.

The synthesis of spiro-pyrazoles has been achieved through methods like the intramolecular 1,3-dipolar cycloaddition of diazo intermediates with pendant alkynes, followed by a thermal [1s, 5s] sigmatropic rearrangement that results in ring contraction to form the spirocyclic pyrazole. nih.gov Although this specific route does not start with this compound, the chloromethyl group could be used to introduce the necessary pendant alkyne. For example, alkylation of a propargyl-containing nucleophile with this compound would furnish a substrate primed for such intramolecular cycloadditions.

Another approach involves three-component condensation reactions. For instance, the condensation of substituted piperidin-4-ones, malononitrile, and pyrazolin-5-ones has been shown to produce spiro-pyrano[2,3-c]pyrazoles. researchgate.net The reactivity of the chloromethyl group could be harnessed to build one of the required components for these multi-component reactions, thereby integrating the pyrazole unit into the final spirocyclic framework.

Preparation of Highly Functionalized Pyrazole Derivatives

The true versatility of this compound is most evident in its use for preparing a vast array of functionalized pyrazole derivatives. ontosight.ai

The chloromethyl group (-CH2Cl) is a potent electrophilic site, highly susceptible to nucleophilic substitution reactions (SN2). ontosight.ai This reactivity allows for the straightforward introduction of a wide variety of functional groups onto the pyrazole scaffold. evitachem.commusechem.com

Researchers have successfully reacted this compound and its analogues with a range of nucleophiles, including:

Amines: Reaction with primary or secondary amines yields aminomethyl-pyrazoles. This has been used to link pyrazoles to other heterocyclic systems like imidazole or to create ligands. acs.org

Thiols: Thiolates react readily to form (thiomethyl)pyrazole derivatives, which are valuable in synthesizing conjugates and potential therapeutic agents.

Alcohols and Phenols: Alkoxides or phenoxides can displace the chloride to form ether linkages. nih.gov

Azides: Sodium azide (B81097) can be used to introduce the azidomethyl group, a versatile functional group that can participate in "click chemistry" reactions or be reduced to an amine.

Carbon Nucleophiles: Carbanions, such as those derived from malonates, can be used to form new carbon-carbon bonds, extending the carbon framework.

The reaction conditions for these substitutions are typically mild, often requiring a base and a polar aprotic solvent like DMF or acetonitrile. mdpi.com

Table 2: Functionalization via Nucleophilic Substitution of the Chloromethyl Group

| Nucleophile | Reagents/Conditions | Resulting Functional Group | Example Product Class |

|---|---|---|---|

| Imidazole | K2CO3, CH3CN, 70 °C | Imidazol-1-ylmethyl | CYP121A1 Inhibitors nih.gov |

| Primary Amine (R-NH2) | Na2CO3, DMF, 70 °C | Secondary Aminomethyl (R-NH-CH2-) | Tetrapodal Compounds mdpi.com |

| Thionyl Chloride (SOCl2) | CH2Cl2, Room Temp | Chloromethyl (-CH2Cl) | Conversion from Hydroxymethyl mdpi.com |

The ability to easily functionalize this compound makes it an excellent building block for creating pyrazole-containing conjugates and hybrid molecules. nih.gov These molecules combine the pyrazole core with other pharmacophores or functional units to achieve enhanced or novel biological activities.

A notable example is the synthesis of pyrazole-tetrazole hybrid molecules. mdpi.com In this work, a pyrazole-containing alcohol was first converted to the corresponding chloride, 5-((3-(chloromethyl)-5-methyl-1H-pyrazol-1-yl)methyl)-2-ethyl-2H-tetrazole, using thionyl chloride. This reactive intermediate was then coupled with primary amines to create complex tetrapodal structures, demonstrating a multi-step synthesis where the chloromethyl group is a key reactive handle for conjugation. mdpi.com

In another significant study, researchers designed and synthesized water-soluble hybrid molecules combining pyrazole analogues of the antitumor agent CC-1065's alkylating subunit with polypyrrole minor groove binders. nih.gov The synthesis involved creating a 3-methyl-4-chloromethyl-8-hydroxy-4,5-dihydro-6H-pyrrole-(3,2-e)-1H-indazole structure, where the chloromethyl group is part of the DNA-alkylating portion of the hybrid molecule. nih.gov These complex conjugates were designed to enhance the minor groove binding ability of the alkylating units, aiming for improved clinical potential. nih.gov

Role in the Design and Synthesis of Advanced Chemical Probes and Ligands

Derivatives synthesized from this compound are frequently employed in the development of advanced chemical tools, such as molecular probes and specialized ligands for biological targets or metal catalysts.

The pyrazole scaffold is a common feature in molecules designed to interact with biological systems. The functionalization enabled by the chloromethyl group allows for the fine-tuning of these interactions. For example, a series of novel aryl-substituted pyrazoles were synthesized as small molecule inhibitors of Cytochrome P450 CYP121A1, a crucial enzyme in Mycobacterium tuberculosis. acs.org The synthesis started from 4-(chloromethyl)-1,3-disubstituted-1H-pyrazoles, which were then reacted with imidazole to produce the final inhibitors. acs.org The resulting molecules act as ligands, binding to the heme iron within the enzyme's active site, a mechanism confirmed by computational studies. nih.gov

Furthermore, the reactive nature of the chloromethyl group can be exploited to create chemosensors. For instance, a coumarin-pyrazole conjugate was synthesized where the pyrazole-4-carbaldehyde, accessible from the chloromethyl precursor, was a key component. researchgate.net This conjugate demonstrated potential as a sensor, and related structures have been developed for detecting species like dopamine. researchgate.net The pyrazole unit often serves as a rigid and predictable scaffold, while the functionality introduced via the chloromethyl group provides the specific binding or signaling moiety required for the probe or ligand's function.

Precursors for Ligand Synthesis in Coordination Chemistry and Catalysis

The compound this compound is a valuable and versatile precursor in the synthesis of a wide array of ligands for coordination chemistry and catalysis. ontosight.ai Its utility stems from the reactive chloromethyl group, which readily undergoes nucleophilic substitution reactions. ontosight.aiacs.org This allows for the straightforward introduction of various donor atoms and functional groups, enabling the construction of tailored ligands with specific electronic and steric properties.

A general synthetic strategy involves the reaction of this compound or its derivatives with appropriate nucleophiles. For instance, syntheses of pyrazoles with functionalized side chains at the C3 position, such as thioethers and phosphines, have been reported. acs.org These reactions convert the chloromethyl group into a new moiety capable of coordinating to metal centers. The pyrazole ring itself provides a stable heterocyclic scaffold with a readily available sp2-hybridized nitrogen donor atom, making the resulting molecules effective chelating agents. researchgate.net

One notable class of ligands derived from this precursor are N-pyrazole, P-phosphine hybrids. For example, 1-(chloromethyl)-3,5-dimethylpyrazole reacts with diphenylphosphine (B32561) lithium (LiPPh2) to yield a phosphine-functionalized pyrazole ligand. ub.edu Similarly, pyridyl-pyrazole ligands can be synthesized, such as 2-[3-(Chloromethyl)-5-methyl-1H-pyrazol-1-yl]pyridine, which is prepared from the corresponding alcohol via reaction with thionyl chloride. researchgate.net These ligands, featuring both a soft phosphine or a π-accepting pyridine and a hard pyrazole nitrogen donor, are capable of stabilizing various oxidation states of transition metals and are explored in catalysis. The resulting palladium(II) complexes, for instance, have been studied for their potential catalytic applications. ub.edu

The synthesis often begins by creating a substituted pyrazole nucleus, followed by the conversion of a functional group (like an alcohol) into the chloromethyl group, which then serves as a handle for further derivatization. acs.org This multi-step approach allows for the creation of a diverse library of ligands with varying substituents on the pyrazole ring, which in turn modulates the coordination environment around the metal center. acs.org For example, installing different alkyl or aryl groups at the C5 position of the pyrazole ring can adjust the steric hindrance around the metal, influencing the selectivity and activity of the resulting catalyst. acs.org The N1 position of the pyrazole ring can also be substituted to further tune the ligand's properties. longdom.org

Table 1: Representative Ligands Synthesized from (Chloromethyl)pyrazole Precursors

| Precursor | Synthesized Ligand | Ligand Type | Application/Complex | Reference |

| 1-(Chloromethyl)-3,5-dimethylpyrazole | 1-[(Diphenylphosphanyl)methyl]-3,5-dimethylpyrazole | P,N-Hybrid | Palladium(II) complexes | ub.edu |

| 1-(Chloropropyl)-3,5-dimethylpyrazole | 1-[3-(Diphenylphosphanyl)propyl]-3,5-dimethylpyrazole | P,N-Hybrid | Palladium(II) complexes | ub.edu |

| 3-(Hydroxymethyl)-5-methyl-1-(pyridin-2-yl)-1H-pyrazole | 2-[3-(Chloromethyl)-5-methyl-1H-pyrazol-1-yl]pyridine | N,N-Hybrid | Metal ion extraction | researchgate.net |

| 5-Substituted 3-(chloromethyl)pyrazoles | 3-(Thioether-methyl)-5-R-pyrazoles | S,N-Hybrid | General ligand synthesis | acs.org |

| 5-Substituted 3-(chloromethyl)pyrazoles | 3-(Phosphine-methyl)-5-R-pyrazoles | P,N-Hybrid | General ligand synthesis | acs.org |

Scaffolds for Chemosensor Development

The pyrazole scaffold, often introduced using reactive precursors like this compound, is a fundamental component in the design of chemosensors for detecting a variety of analytes, including metal ions and anions. nih.govrsc.org Pyrazole derivatives are advantageous for this purpose due to their remarkable photophysical properties, synthetic versatility, and inherent ability to act as chelating ligands for metal atoms. nih.govrsc.org The development of these sensors leverages the interaction between the pyrazole-containing probe and the target analyte, which elicits a measurable signal, typically a change in color (colorimetric) or fluorescence intensity (fluorometric). nih.gov

The design strategy for pyrazole-based chemosensors often involves conjugating the pyrazole unit to a well-known fluorophore or chromophore, such as coumarin, rhodamine, or fluorene. researchgate.netresearchgate.nethkbu.edu.hk The pyrazole moiety acts as the recognition site or "receptor" for the analyte. The binding event alters the electronic properties of the system, leading to a change in the photophysical properties of the attached signaling unit. nih.gov The reactive chloromethyl group on the pyrazole precursor is crucial for covalently linking the pyrazole receptor to the signaling unit.

For example, pyrazole-based fluorescent chemosensors have been developed for the detection of various metal ions like Zn²⁺, Cu²⁺, Fe³⁺, and Hg²⁺. nih.gov The coordination of the metal ion to the nitrogen atoms of the pyrazole ring (and often other nearby donor atoms in the ligand) can lead to several photophysical phenomena, including chelation-enhanced fluorescence (CHEF), photoinduced electron transfer (PET), and excited-state intramolecular proton transfer (ESIPT), which form the basis of the sensing mechanism. hkbu.edu.hk

Beyond metal ions, pyrazole-based scaffolds are used to create sensors for anions and neutral molecules. A coumarin-pyrazole conjugate has been reported as a chemodosimeter for the detection of cyanide (CN⁻) ions. researchgate.net In this system, the cyanide anion reacts with the sensor molecule, inducing a chemical transformation that results in a distinct ratiometric red shift in its absorption and photoluminescence profiles. researchgate.net Similarly, macrocyclic structures incorporating pyrazole units, such as diazatetraester pyrazole crowns, have been synthesized and studied for their ability to act as fluorescent chemosensors for biologically and socially important molecules like amphetamines and dopamine. researchgate.net The pyrazole NH groups in these macrocycles can participate in hydrogen bonding, contributing to the selective binding of guest molecules. researchgate.net

Table 2: Examples of Chemosensors Developed from Pyrazole-Based Scaffolds

| Sensor Type | Target Analyte(s) | Sensing Mechanism | Key Feature | Reference |

| Coumarin-pyrazole conjugate | Cyanide (CN⁻) | Nucleophilic substitution | Ratiometric red shift in absorption and fluorescence | researchgate.net |

| Diazatetraester pyrazole crowns | Amphetamine (AMPH), Methamphetamine (METH), MDMA, Dopamine (DA) | Host-guest interaction | Fluorescence enhancement/quenching | researchgate.net |

| Pyrazoline-based probes | Zinc (Zn²⁺) | Chelation-Enhanced Fluorescence (CHEF) | High selectivity and sensitivity | nih.gov |

| Rhodamine-pyrazole hybrid | Iron (Fe³⁺) | Chelation-enhanced fluorescence | Turn-on fluorescence response | hkbu.edu.hk |

Theoretical and Computational Investigations of 3 Chloromethyl 1h Pyrazole

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine the electronic structure and preferred geometry of a compound, forming the basis for understanding its chemical properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.govufrj.br It is employed to determine the most stable conformation of a molecule, known as the optimized geometry, by finding the minimum energy state. researchgate.netelectrochemsci.org For 3-(Chloromethyl)-1H-pyrazole, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), would yield precise values for bond lengths, bond angles, and dihedral angles. ufrj.brelectrochemsci.org

Disclaimer: The following data tables contain representative, illustrative values that would be expected from DFT calculations. They are provided to demonstrate the type of data generated by this analysis and are not derived from a specific published study on this compound.

Table 1: Illustrative Calculated Geometric Parameters for this compound

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | N1-N2 | 1.35 Å |

| Bond Length | N2-C3 | 1.34 Å |

| Bond Length | C3-C4 | 1.42 Å |

| Bond Length | C4-C5 | 1.37 Å |

| Bond Length | C5-N1 | 1.36 Å |

| Bond Length | C3-C6 (CH₂) | 1.51 Å |

| Bond Length | C6-Cl | 1.80 Å |

| Bond Angle | N1-N2-C3 | 112.0° |

| Bond Angle | N2-C3-C4 | 105.5° |

| Bond Angle | C3-C4-C5 | 108.0° |

| Bond Angle | N2-C3-C6 | 125.0° |

Table 2: Illustrative Calculated Electronic Properties for this compound

| Property | Calculated Value |

|---|---|

| Total Energy | -705.5 Hartree |

| Dipole Moment | 3.20 Debye |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. wikipedia.org The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. wuxibiology.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that a molecule is more reactive. nih.gov Analysis of the spatial distribution of these orbitals reveals the likely sites within the molecule that will participate in electron donation and acceptance during a chemical reaction. wuxibiology.com

Disclaimer: The following data table contains representative, illustrative values for FMO analysis. It is provided to demonstrate the type of data generated and is not from a specific published study on this compound.

Table 3: Illustrative Frontier Molecular Orbital Energies and Related Properties for this compound

| Parameter | Calculated Value (eV) | Implication |

|---|---|---|

| EHOMO | -7.50 | Electron-donating ability |

| ELUMO | -0.85 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 6.65 | High kinetic stability |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, using a color scale to indicate different charge regions. cbijournal.comresearchgate.net Typically, red- and orange-colored regions represent negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. researchgate.net Conversely, blue-colored regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. researchgate.net Green and yellow areas denote regions of neutral or near-neutral potential. researchgate.net

For this compound, an MEP map would likely show negative potential (red/orange) concentrated around the two nitrogen atoms of the pyrazole (B372694) ring due to their lone pairs of electrons, making them sites for electrophilic interaction. A region of positive potential (blue) would be expected around the hydrogen atom attached to the N1 nitrogen and the hydrogens of the chloromethyl group, identifying them as potential sites for nucleophilic interaction. nih.govproteopedia.org

Natural Bond Orbital (NBO) analysis provides a detailed understanding of bonding and electronic interactions within a molecule. researchgate.net It examines the delocalization of electron density between filled (donor) Lewis-type orbitals and empty (acceptor) non-Lewis orbitals. nih.gov The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a more significant interaction and greater stabilization of the molecule. nih.gov

This analysis is particularly useful for identifying hyperconjugative interactions, such as the delocalization of electron density from a lone pair (n) or a bonding orbital (σ) to an antibonding orbital (σ* or π*). For this compound, NBO analysis could reveal stabilizing interactions between the lone pairs of the nitrogen atoms and the antibonding orbitals of the pyrazole ring, as well as interactions involving the chloromethyl substituent.

Disclaimer: The following data table contains representative, illustrative values that would be expected from an NBO analysis. It is provided to demonstrate the type of data generated and is not from a specific published study on this compound.

Table 4: Illustrative Second-Order Perturbation Analysis of Donor-Acceptor Interactions for this compound

| Donor Orbital (i) | Acceptor Orbital (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N2 | π(C3-C4) | 20.5 |

| LP(1) N1 | π(C4-C5) | 18.2 |

| σ(C3-C6) | σ(N2-C3) | 4.8 |

| σ(C4-H) | σ(C3-C4) | 3.5 |

While global descriptors like the HOMO-LUMO gap describe the reactivity of the molecule as a whole, local reactivity descriptors pinpoint which specific atoms are most likely to be involved in a reaction. derpharmachemica.com The Fukui function, derived from conceptual DFT, is one of the most common local descriptors. nih.govscielo.org.mx It measures the change in electron density at a specific point in the molecule when the total number of electrons is changed. researchgate.net

The condensed Fukui functions are calculated for each atom to predict its susceptibility to different types of attack:

fk+ : For nucleophilic attack (measures reactivity upon gaining an electron). The atom with the highest value is the most likely site for a nucleophile to attack. scielo.org.mx

fk- : For electrophilic attack (measures reactivity upon losing an electron). The atom with the highest value is the most likely site for an electrophile to attack. scielo.org.mx

fk0 : For radical attack.

For this compound, calculating these indices would identify the most reactive atoms for various reaction types. For instance, the pyrazole nitrogens are expected to be susceptible to electrophilic attack, while the carbon atom of the chloromethyl group is a likely site for nucleophilic attack.

Disclaimer: The following data table contains representative, illustrative values for condensed Fukui functions. It is provided to demonstrate the type of data generated and is not from a specific published study on this compound.

Table 5: Illustrative Condensed Fukui Function Values for Key Atoms in this compound

| Atom | fk+ (Nucleophilic Attack) | fk- (Electrophilic Attack) | fk0 (Radical Attack) |

|---|---|---|---|

| N1 | 0.085 | 0.155 | 0.120 |

| N2 | 0.090 | 0.180 | 0.135 |

| C3 | 0.110 | 0.050 | 0.080 |

| C4 | 0.060 | 0.095 | 0.078 |

| C5 | 0.098 | 0.110 | 0.104 |

| C6 (CH₂) | 0.250 | 0.040 | 0.145 |

| Cl | 0.185 | 0.065 | 0.125 |

Computational Modeling of Reaction Mechanisms and Pathways

Beyond static molecular properties, computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. smu.edumdpi.com By mapping the potential energy surface, researchers can identify the lowest energy path from reactants to products. ibs.re.kr This involves locating and characterizing stationary points, including reactants, products, intermediates, and, most importantly, transition states. smu.edu

The transition state represents the highest energy point along the reaction coordinate and determining its structure and energy is key to calculating the activation energy (Ea) of a reaction. A lower activation energy corresponds to a faster reaction rate. For a molecule like this compound, computational modeling could be used to investigate reactions such as nucleophilic substitution at the chloromethyl group. DFT calculations could determine whether the reaction proceeds through an SN1 or SN2 mechanism by comparing the energies of the respective transition states and intermediates. This provides a detailed, atom-level understanding of how the reaction occurs. ibs.re.kr

Intrinsic Reaction Coordinate (IRC) Calculations to Elucidate Reaction Profiles

Intrinsic Reaction Coordinate (IRC) calculations are a fundamental computational method used to map out the pathway of a chemical reaction. scm.comq-chem.comuni-muenchen.derowansci.commdpi.com An IRC calculation traces the minimum energy path on the potential energy surface that connects a transition state to the corresponding reactants and products. scm.comuni-muenchen.derowansci.commdpi.com This allows for the unambiguous confirmation that a calculated transition state indeed links the desired starting materials and final products of a reaction.

The process begins with the optimization of the transition state geometry, which is a first-order saddle point on the potential energy surface. From this transition state, the IRC path is followed in both the forward and reverse directions, downhill along the reaction coordinate. The resulting energy profile provides a detailed picture of the energy changes that occur as the reaction progresses. For a hypothetical reaction involving this compound, such as a nucleophilic substitution at the chloromethyl group, an IRC calculation would elucidate the energetic profile of the entire transformation, from the approach of the nucleophile to the departure of the chloride ion. While specific IRC studies on this compound are not extensively documented in the literature, the methodology is a standard approach to understanding its reaction mechanisms. For instance, in a related pyrazole derivative, IRC calculations were used to confirm that a transition state connects the reactants to the products in a chemical transformation. researchgate.net

Table 1: Key Aspects of Intrinsic Reaction Coordinate (IRC) Calculations

| Feature | Description |

| Purpose | To map the minimum energy pathway of a chemical reaction. |

| Starting Point | An optimized transition state geometry. |

| Output | A reaction profile connecting the transition state to reactants and products. |

| Significance | Confirms the nature of the transition state and provides insight into the reaction mechanism. |

Transition State Analysis and Energy Barrier Determination

Transition state theory is a cornerstone of chemical kinetics, and computational chemistry allows for the detailed analysis of transition states and the determination of reaction energy barriers. The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction. The energy difference between the reactants and the transition state is the activation energy or energy barrier.

Computational methods, such as density functional theory (DFT) and ab initio calculations, can be employed to locate the geometry of the transition state for a reaction involving this compound. Frequency calculations are then performed to verify the nature of the stationary point; a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The magnitude of this imaginary frequency is related to the curvature of the potential energy surface at the transition state.

The calculated energy barrier provides a quantitative measure of the reaction's feasibility. A high energy barrier suggests a slow reaction, while a low energy barrier indicates a more facile process. For this compound, determining the energy barriers for various potential reactions, such as N-alkylation or substitution at the pyrazole ring, is crucial for predicting its chemical behavior and designing synthetic routes.

Prediction of Regioselectivity and Stereoselectivity in Chemical Transformations

Many organic reactions can yield multiple products, and predicting the regioselectivity (the preference for one direction of bond making or breaking over another) and stereoselectivity (the preference for the formation of one stereoisomer over another) is a significant challenge. Computational tools have become invaluable in predicting the selectivity of organic reactions. rsc.org

For this compound, a key regiochemical question arises in reactions such as alkylation, where the incoming group can attach to either of the two nitrogen atoms in the pyrazole ring. Computational methods can be used to calculate the energies of the transition states leading to the different regioisomers. The regioisomer formed via the lower energy transition state is predicted to be the major product. The nature of the reactants and reaction conditions can significantly influence this selectivity. nih.govmdpi.com For instance, the reaction of unsymmetrical diketones with substituted hydrazines can lead to different regioisomeric pyrazoles depending on the reaction temperature and the presence of catalysts. mdpi.com

Similarly, if a reaction involving this compound can lead to stereoisomers, computational methods can be used to predict the stereochemical outcome. By calculating the energies of the diastereomeric transition states, the preferred stereoisomeric product can be identified. These predictive capabilities are essential for the rational design of selective synthetic methods.

Studies on Tautomerism and Conformational Preferences

Theoretical Elucidation of Protomeric Tautomerism in 1H-Pyrazoles

Unsubstituted 1H-pyrazole can exist in two tautomeric forms that are degenerate in energy. However, for a 3-substituted pyrazole like this compound, the two possible tautomers, this compound and 5-(chloromethyl)-1H-pyrazole, are no longer equivalent. Theoretical calculations are instrumental in determining the relative stabilities of these tautomers.

Computational studies have shown that for pyrazole itself, the tautomeric forms are in a dynamic equilibrium. researchgate.net The energy difference between the tautomers of substituted pyrazoles can be calculated using high-level quantum chemical methods. These calculations typically involve geometry optimization of each tautomer followed by the calculation of their electronic energies. The tautomer with the lower calculated energy is predicted to be the more stable and therefore the major species at equilibrium.

Table 2: Tautomeric Forms of this compound

| Tautomer Name | Structure |

| This compound | (Structure image would be placed here) |

| 5-(Chloromethyl)-1H-pyrazole | (Structure image would be placed here) |

Impact of Substituents, Including the Chloromethyl Group, on Tautomeric Equilibria

The position of the tautomeric equilibrium in substituted pyrazoles is highly dependent on the electronic nature of the substituents. nih.gov Theoretical studies have shown that electron-donating groups and electron-withdrawing groups have different effects on the stability of the tautomers.

Generally, electron-donating groups, such as alkyl groups, tend to favor the tautomer where the substituent is at the 3-position. nih.gov Conversely, electron-withdrawing groups often stabilize the tautomer with the substituent at the 5-position. nih.gov The chloromethyl group (-CH2Cl) is considered to be a weakly electron-withdrawing group due to the inductive effect of the chlorine atom. Therefore, it is expected to have a notable influence on the tautomeric equilibrium of this compound. Computational studies would be necessary to precisely quantify the energy difference between the 3- and 5-substituted tautomers and predict the equilibrium constant. In a study on a range of substituted pyrazoles, it was found that groups like F, Cl, and CH3 favor the C3-tautomer. nih.gov

Proton Transfer Dynamics and Intermolecular Hydrogen Bonding

The interconversion between tautomers occurs through proton transfer. This process can happen intramolecularly, where the proton moves from one nitrogen atom to the other within the same molecule, or intermolecularly, involving solvent molecules or other pyrazole molecules. nih.gov Computational studies can model these proton transfer processes and determine the energy barriers associated with them. Generally, intermolecular proton transfer pathways have lower energy barriers than intramolecular ones. nih.gov

The dynamics of proton transfer are often studied using molecular dynamics simulations. chemrxiv.org These simulations can provide insights into the timescale of the tautomerization process and the role of the surrounding environment.

Intermolecular Interactions and Crystal Packing Analysis

Hydrogen Bonding Networks and Supramolecular Assembly